molecular formula C12H21NO B12608142 1-Cycloheptyl-piperidin-4-one CAS No. 886365-24-8

1-Cycloheptyl-piperidin-4-one

Cat. No.: B12608142
CAS No.: 886365-24-8
M. Wt: 195.30 g/mol
InChI Key: ZKHCUIMTECSQMC-UHFFFAOYSA-N
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Description

1-Cycloheptyl-piperidin-4-one is a heterocyclic organic compound that features a piperidine ring substituted with a cycloheptyl group at the nitrogen atom and a ketone functional group at the fourth position. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptyl-piperidin-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with piperidine in the presence of a suitable catalyst can yield this compound . The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Cycloheptyl-piperidin-4-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a cycloheptyl group and a ketone functional group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-cycloheptylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12-7-9-13(10-8-12)11-5-3-1-2-4-6-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHCUIMTECSQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308874
Record name 1-Cycloheptyl-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-24-8
Record name 1-Cycloheptyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cycloheptyl-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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